molecular formula C8H6BrClO2 B14765133 2-Bromo-4-chloro-5-methylbenzoic acid

2-Bromo-4-chloro-5-methylbenzoic acid

Cat. No.: B14765133
M. Wt: 249.49 g/mol
InChI Key: KYATWNKBGQQAPX-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-methylbenzoic acid is a halogenated benzoic acid derivative featuring bromine (position 2), chlorine (position 4), and a methyl group (position 5) on its aromatic ring. The electron-withdrawing effects of bromine and chlorine enhance the acidity of the carboxylic acid group (pKa ~2–3), while the methyl group introduces steric hindrance and mild electron-donating properties, influencing reactivity and solubility .

Properties

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

IUPAC Name

2-bromo-4-chloro-5-methylbenzoic acid

InChI

InChI=1S/C8H6BrClO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3H,1H3,(H,11,12)

InChI Key

KYATWNKBGQQAPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-5-methylbenzoic acid typically involves the bromination and chlorination of 5-methylbenzoic acid. The process can be summarized as follows:

    Chlorination: The chlorination step involves the use of chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-5-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as NaOH or KOtBu in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Bromo-4-chloro-5-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-methylbenzoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Halogen-Substituted Analogs

The substitution pattern of halogens and alkyl groups on the benzoic acid backbone significantly alters physicochemical properties. Key analogs include:

Compound Name CAS No. Substituents (Positions) Similarity Score Key Properties/Applications
2-Bromo-4-fluoro-5-methylbenzoic acid 1003709-54-3 Br (2), F (4), CH₃ (5) 0.94 Higher lipophilicity than Cl analogs; used in fluorinated drug candidates
2-Bromo-5-fluoro-4-methylbenzoic acid 394-28-5 Br (2), F (5), CH₃ (4) 0.94 Altered electronic distribution affects crystal packing
5-Bromo-2-chlorobenzoic acid N/A Br (5), Cl (2) N/A Agrochemical intermediate; lacks methyl group, leading to higher solubility
2-Bromo-4,5-difluorobenzoic acid 1003709-39-4 Br (2), F (4,5) 0.89 Enhanced acidity (pKa ~1.8) due to dual electron-withdrawing F groups

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and stronger electron-withdrawing effect increase acidity compared to chlorine analogs .
  • Methyl Group Impact: The methyl group in 2-bromo-4-chloro-5-methylbenzoic acid reduces solubility in polar solvents (e.g., water solubility <1 mg/mL) compared to non-methylated analogs like 5-bromo-2-chlorobenzoic acid .

Amino- and Methoxy-Substituted Derivatives

Functional group variations influence electronic and steric profiles:

Compound Name CAS No. Substituents (Positions) Similarity Score Key Properties/Applications
4-Amino-5-bromo benzoic acid N/A NH₂ (4), Br (5) N/A Tautomerism observed; potential for hydrogen bonding in crystal structures
2-Amino-5-bromo-4-methoxybenzoic acid 169045-04-9 NH₂ (2), Br (5), OCH₃ (4) 0.97 Methoxy group enhances electron density, reducing acidity (pKa ~4.5)
5-Bromo-2-methoxy-4-methylbenzoic acid 90326-61-7 OCH₃ (2), Br (5), CH₃ (4) N/A Methoxy group increases steric bulk, affecting nucleophilic substitution kinetics

Key Observations :

  • Amino Groups: Introduce hydrogen-bonding capabilities, critical for molecular recognition in drug design .
  • Methoxy vs. Methyl : Methoxy’s electron-donating resonance effect lowers acidity compared to methyl’s inductive electron donation .

Heterocyclic Analogs

Compounds with non-benzene cores exhibit distinct reactivity:

Compound Name CAS No. Core Structure Key Properties/Applications
2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid N/A Thiazole ring Enhanced reactivity in cross-coupling reactions due to aromatic heterocycle

Key Observations :

  • Thiazole-based analogs are more reactive in Suzuki-Miyaura couplings compared to benzene derivatives, attributed to the electron-deficient thiazole ring .

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